molecular formula C9H7NO2S B2675161 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 59868-43-8

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2675161
CAS RN: 59868-43-8
M. Wt: 193.22
InChI Key: XCKPLMWRTAIYBU-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the conditions required for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined using various experimental techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques: A study discussed the efficient synthesis of dithiazolidine-3,5-diones, which are related to the structural class of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione. These compounds serve as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA. They are valuable as masked isocyanates and sulfurization reagents, highlighting their importance in organic synthesis and chemical property manipulation (Barany et al., 2005).
  • New Derivatives Synthesis: Another research focused on the original synthesis of benzo[f]indole-4,9-dione derivatives using a TDAE strategy. The study demonstrated the creation of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives through innovative chemical reactions, contributing to the development of novel compounds with potential applications in material science and pharmacology (Nadji-Boukrouche et al., 2015).

Biological and Pharmacological Applications

  • Amnesia-reversal Activity: A series of cyclic imides, structurally related to 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, were synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice. This investigation into the structure-activity relationships provides insight into the therapeutic applications of these compounds in treating memory disorders (Butler et al., 1987).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating cellular processes .

Safety and Hazards

The safety and hazards associated with a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, handling precautions, and first aid measures .

properties

IUPAC Name

6-methylsulfanyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKPLMWRTAIYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

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